Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a tert-butyl ester group The compound also contains a phenyl ring substituted with both fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced via selective oxidation reactions.
Substitution on Phenyl Ring: The fluoro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluoro or trifluoromethyl groups.
Substitution: The phenyl ring can undergo further substitution reactions with different electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: De-fluorinated compounds.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Tert-butyl 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart specific chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H21F4NO3 |
---|---|
Molecular Weight |
363.35 g/mol |
IUPAC Name |
tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H21F4NO3/c1-16(2,3)25-15(24)22-7-6-11(14(23)9-22)10-4-5-13(18)12(8-10)17(19,20)21/h4-5,8,11,14,23H,6-7,9H2,1-3H3 |
InChI Key |
BNQFABUTGTXSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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